molecular formula C24H37N5O3 B2541994 Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate CAS No. 2034595-58-7

Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate

Cat. No. B2541994
CAS RN: 2034595-58-7
M. Wt: 443.592
InChI Key: HWYUYQDGWMJVIJ-UHFFFAOYSA-N
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Description

Quinazolin-4-yl and piperidine-4-yl derivatives are known to exhibit a wide range of pharmacological activities. They are used as analgesics, anti-inflammatories, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents . Additionally, 1,2,4-triazoloquinazoline derivatives were found to be promising biologically active compounds having potent antihypertensive, antihistaminic with negligible sedation, and anticancer activities .


Synthesis Analysis

The starting 3-phenyl-2-thioxo-2,3-dihydro-1 H -quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .


Molecular Structure Analysis

The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .


Chemical Reactions Analysis

Reaction of compound 9 with chloroacetaldehyde in boiling EtOH for 3 h yielded 2-(3-amino-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylthio)-acetaldehyde (16) as the sole product (tlc) without any traces of the cyclized structure 17 .

Future Directions

Future research could focus on synthesizing new derivatives of 3 H -quinazolin-4-ones for testing their biological activities as antibacterial, antifungal, and anticancer agents .

properties

IUPAC Name

ethyl 4-[[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3/c1-2-32-23(30)18-9-7-17(8-10-18)15-25-24(31)28-19-11-13-29(14-12-19)22-20-5-3-4-6-21(20)26-16-27-22/h16-19H,2-15H2,1H3,(H2,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUYQDGWMJVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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